molecular formula C27H26ClN3O2S B2562015 6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216723-84-0

6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2562015
CAS No.: 1216723-84-0
M. Wt: 492.03
InChI Key: AKDXJBZHOTXJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The exact synthesis process for this specific compound is not available in the retrieved information.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide has been used in the synthesis of a wide array of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moieties. These processes involve reactions with arylidinecyanothioacetamide and α-haloketones, leading to the formation of multiple derivatives with potential biological activities (Hussein et al., 2009).

Antimicrobial Evaluation and Docking Studies

Compounds related to 6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and characterized for antimicrobial evaluation and docking studies. Specifically, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been created and their molecular structures characterized by various methods. These molecules have undergone biological evaluation and molecular docking studies to understand their potential antimicrobial properties (Talupur et al., 2021).

Anticholinesterase Properties

Derivatives of the compound, such as tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, have been synthesized and crystallized, showing potential as new anticholinesterases. The crystal structures of these compounds reveal intricate molecular interactions, hinting at their potential biological activities (Pietsch et al., 2007).

Aromatic Carboxamide Reductive Cleavage

Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides, related to the compound , exhibit facilitated reduction properties. This leads to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, indicating potential applications in organic synthesis and chemical transformations (Ragnarsson et al., 2001).

Properties

IUPAC Name

6-benzyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S.ClH/c28-26(32)25-22-13-14-30(16-18-7-2-1-3-8-18)17-23(22)33-27(25)29-24(31)15-20-11-6-10-19-9-4-5-12-21(19)20;/h1-12H,13-17H2,(H2,28,32)(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDXJBZHOTXJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.